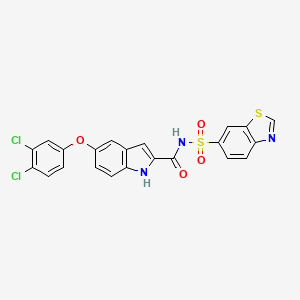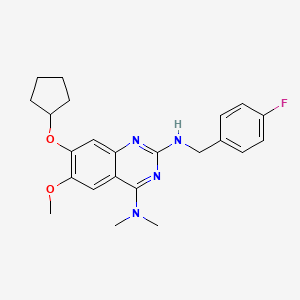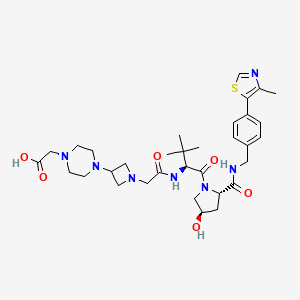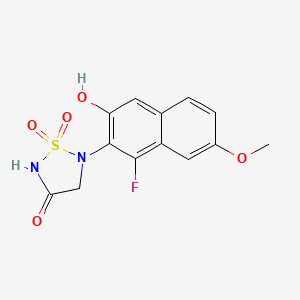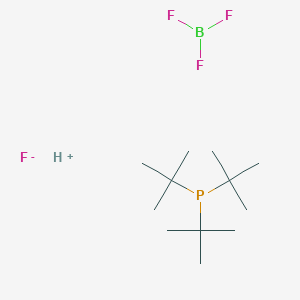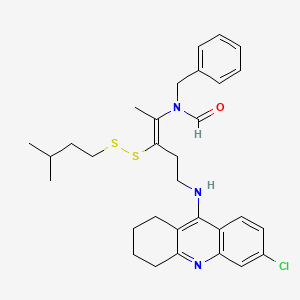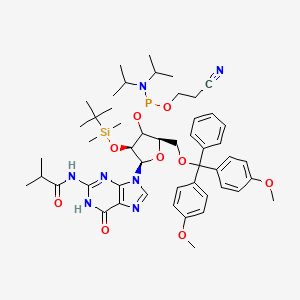
3'-TBDMS-ibu-rG Phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-TBDMS-ibu-rG Phosphoramidite: is a phosphorite monomer used in the synthesis of oligonucleotides. It is a modified nucleoside that incorporates a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’ position and an isobutyryl (ibu) protecting group at the N2 position of guanosine. This compound is essential in the field of nucleic acid chemistry, particularly for the synthesis of RNA and DNA sequences .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-TBDMS-ibu-rG Phosphoramidite involves several steps:
Protection of the 3’ Hydroxyl Group: The 3’ hydroxyl group of guanosine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Protection of the N2 Position: The N2 position of guanosine is protected using isobutyryl chloride (ibu-Cl) in the presence of a base like pyridine.
Phosphitylation: The protected guanosine is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of 3’-TBDMS-ibu-rG Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection and phosphitylation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The phosphite triester intermediate formed during the synthesis can be oxidized to a phosphate triester using oxidizing agents like iodine in water or tert-butyl hydroperoxide.
Deprotection: The TBDMS and ibu protecting groups can be removed using reagents such as tetrabutylammonium fluoride (TBAF) for TBDMS and ammonia or methylamine for ibu.
Common Reagents and Conditions:
Oxidizing Agents: Iodine in water, tert-butyl hydroperoxide.
Deprotecting Agents: Tetrabutylammonium fluoride (TBAF), ammonia, methylamine.
Major Products:
Oxidation: Phosphate triester.
Deprotection: Free guanosine with hydroxyl and amino groups restored
科学的研究の応用
Chemistry:
Oligonucleotide Synthesis: Used in the synthesis of RNA and DNA sequences for research and therapeutic purposes.
Gene Editing: Essential in the preparation of guide RNAs for CRISPR-Cas9 gene editing.
Biology:
Molecular Biology: Used in the synthesis of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine:
Therapeutics: Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing therapies.
Industry:
作用機序
Mechanism: 3’-TBDMS-ibu-rG Phosphoramidite acts as a building block in the synthesis of oligonucleotides. During the synthesis, the phosphoramidite group reacts with the 5’ hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester.
Molecular Targets and Pathways:
類似化合物との比較
2’-TBDMS-ibu-rG Phosphoramidite: Similar structure but with the TBDMS group at the 2’ position.
2’-OMe-ibu-rG Phosphoramidite: Contains a methoxy group at the 2’ position instead of TBDMS.
2’-Fluoro-ibu-rG Phosphoramidite: Contains a fluoro group at the 2’ position instead of TBDMS.
Uniqueness: 3’-TBDMS-ibu-rG Phosphoramidite is unique due to its specific protecting groups, which provide stability and selectivity during oligonucleotide synthesis. The TBDMS group at the 3’ position offers protection against nucleophilic attack, while the ibu group at the N2 position prevents unwanted side reactions .
特性
分子式 |
C50H68N7O9PSi |
|---|---|
分子量 |
970.2 g/mol |
IUPAC名 |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42?,43+,47-,67?/m1/s1 |
InChIキー |
PGJKESPHANLWME-CWGDTZADSA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


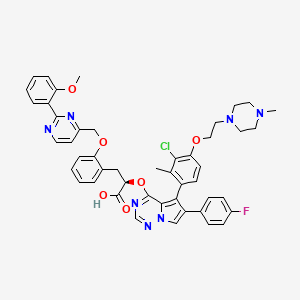
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
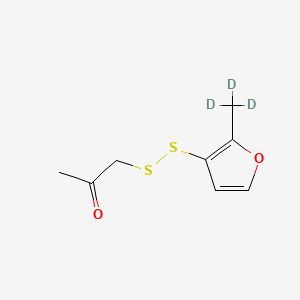
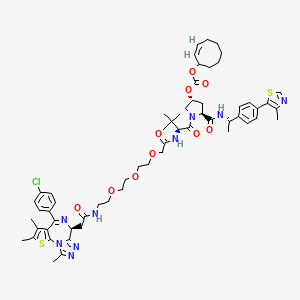

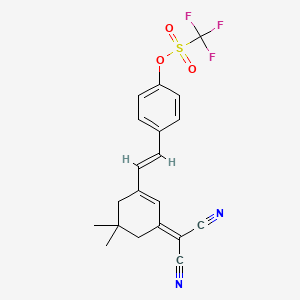
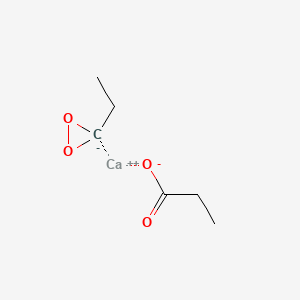
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
